molecular formula C15H12O2 B595165 [13C]-9-Methylfluorene-9-carboxylic acid CAS No. 1285695-14-8

[13C]-9-Methylfluorene-9-carboxylic acid

Cat. No.: B595165
CAS No.: 1285695-14-8
M. Wt: 225.251
InChI Key: PUPWRKQSVGUBQS-UJKGMGNHSA-N
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Description

[13C]-9-Methylfluorene-9-carboxylic acid (CAS 1285695-14-8) is a chemical compound that incorporates a stable carbon-13 isotope, derived from the aromatic hydrocarbon 9-methylfluorene with a carboxylic acid group attached to the ninth carbon atom . Its unique isotopic signature makes it a valuable asset in various research and industrial applications. This compound is characterized by its molecular formula of C15H12O2 and a molecular weight of 225.26358 g/mol . The primary application of this carbon-13 labeled compound is its use as a labeling reagent for tracking metabolic pathways, providing precise insights into the biochemical processes within living organisms . Its isotopic signature allows for the accurate detection and monitoring of compounds as they move through metabolic systems. Furthermore, it serves as a key precursor in the synthesis of other organic compounds, contributing to the development of new chemical entities . In the pharmaceutical industry, this compound is utilized as a starting material for the production of pharmaceuticals, playing a crucial role in the creation of new drugs and therapeutic agents . Similarly, its properties are harnessed in agrochemical development for the production of substances that benefit agricultural practices, such as pesticides or fertilizers . The related unlabeled compound, 9-Methylfluorene, can be synthesized by the decarboxylation of 9-methylfluorene-9-carboxylic acid . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWRKQSVGUBQS-UJKGMGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735107
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285695-14-8
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 13c 9 Methylfluorene 9 Carboxylic Acid and Its Precursors

General Synthetic Routes to Fluorene-9-carboxylic Acid Derivatives

The fluorene-9-carboxylic acid scaffold is a crucial intermediate in the synthesis of the target molecule. Several methods have been established for its preparation, primarily involving the carbonylation of fluorene (B118485) or the rearrangement of phenanthrene (B1679779) derivatives.

Alkali Hydride-Mediated Carbonylation of Fluorene

A prevalent method for the synthesis of fluorene-9-carboxylic acid involves the reaction of fluorene with a dialkyl carbonate in the presence of a strong base, such as an alkali metal hydride. libretexts.org This process leverages the acidity of the C9 proton of fluorene (pKa ≈ 22.6 in DMSO), which can be readily deprotonated to form the fluorenyl anion. researchgate.net

The reaction typically proceeds by suspending an alkali hydride, such as sodium hydride, in a suitable solvent like an aromatic solvent or a dialkyl carbonate. google.com A solution of fluorene in a dialkyl carbonate is then added, and the mixture is heated. google.com The fluorenyl anion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the dialkyl carbonate, leading to the formation of a fluorene-9-carboxylic acid ester. Subsequent saponification of the ester, typically through acid-catalyzed hydrolysis, yields the desired fluorene-9-carboxylic acid. google.comgoogle.com

For instance, fluorene can be reacted with diethyl carbonate in the presence of sodium hydride, followed by neutralization and saponification to produce fluorene-9-carboxylic acid in good yields. google.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product. google.com

Table 1: Representative Conditions for Alkali Hydride-Mediated Carbonylation of Fluorene

ReactantsBaseSolventTemperatureTimeProductYieldReference
Fluorene, Diethyl CarbonateSodium HydrideToluene/Diethyl Carbonate40-80 °C2-8 hoursFluorene-9-carboxylic acid80-83% google.com
Fluorene, Diethyl CarbonatePotassium EthylateDiethyl Carbonate65-70 °C5 hoursFluorene-9-carboxylic acid72.7% google.com

Derivatization from Phenanthrenequinone (B147406)

An alternative approach to fluorene-9-carboxylic acid derivatives starts from phenanthrenequinone. This method involves a benzilic acid-type rearrangement. When phenanthrenequinone is treated with a strong base, such as potassium hydroxide, it undergoes a rearrangement to form 9-hydroxyfluorene-9-carboxylic acid.

This intermediate can then be subjected to further reactions. For example, esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride yields the corresponding methyl ester. rsc.org

Methylation at the 9-Position of Fluorene

The introduction of a methyl group at the acidic C9 position of the fluorene ring is a critical step in the synthesis of 9-methylfluorene-9-carboxylic acid. This can be achieved through the alkylation of the fluorenyl anion.

The process typically involves the deprotonation of fluorene using a strong base to generate the fluorenyl anion. This nucleophilic anion can then react with a methylating agent, such as methyl iodide, in an SN2 reaction to yield 9-methylfluorene (B46981). Copper-catalyzed C(sp³)–H alkylation of fluorene with alcohols has also been reported as a method for introducing alkyl groups at the 9-position.

Carboxylation Techniques for the 9-Position

The final key step in the synthesis of [13C]-9-Methylfluorene-9-carboxylic acid is the introduction of a carboxylic acid group containing the ¹³C isotope at the 9-position of 9-methylfluorene. This is typically accomplished through the carboxylation of a 9-methylfluorenyl intermediate.

Utilizing Gaseous ¹³CO₂

A direct and efficient method for introducing the ¹³C-labeled carboxyl group is through the use of isotopically labeled carbon dioxide (¹³CO₂). The synthesis would first involve the deprotonation of 9-methylfluorene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding 9-methylfluorenyl anion.

This highly nucleophilic anion is then reacted with gaseous ¹³CO₂. The anion attacks the electrophilic carbon of ¹³CO₂, forming a lithium or magnesium carboxylate salt. Subsequent acidification with a protic acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. libretexts.org This method is widely used for the preparation of carboxylic acids from organometallic reagents. libretexts.org

Table 2: General Scheme for Carboxylation with ¹³CO₂

StepReactantsReagentsIntermediate/Product
19-MethylfluoreneStrong Base (e.g., n-BuLi)9-Methylfluorenyl anion
29-Methylfluorenyl anion¹³CO₂[¹³C]-9-Methylfluorene-9-carboxylate salt
3[¹³C]-9-Methylfluorene-9-carboxylate saltAcid (e.g., HCl)This compound

Application of Carbon Monoxide Surrogates

While direct carboxylation with gaseous CO₂ is common, the use of carbon monoxide (CO) surrogates presents an alternative strategy, particularly in contexts where handling gaseous reagents is challenging. One notable CO surrogate is 9-methylfluorene-9-carbonyl chloride, which can release CO under specific catalytic conditions. However, for the specific synthesis of this compound, the direct use of ¹³CO₂ is generally the more straightforward and isotopically efficient method. The development of various CO surrogates has broadened the scope of carbonylation reactions in organic synthesis.

Strategies for ¹³C Isotopic Incorporation

The critical step in the synthesis of [¹³C]-9-Methylfluorene-9-carboxylic acid is the introduction of the ¹³C-labeled carboxyl group at the C9 position of the 9-methylfluorene intermediate. This is typically accomplished after the methylation of the fluorene ring system. Two primary strategies for this isotopic labeling are the direct incorporation of ¹³CO₂ and the use of ¹³C-enriched carbon monoxide sources.

A common method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate with carbon dioxide. For isotopic labeling, ¹³C-labeled carbon dioxide (¹³CO₂) serves as the source of the labeled carbon atom.

The general synthetic route involves the following steps:

Deprotonation: 9-Methylfluorene is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkali metal amide (e.g., sodium amide), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This deprotonation generates a resonance-stabilized 9-methylfluorenyl anion.

Carboxylation: The resulting carbanion is then quenched by bubbling ¹³CO₂ gas through the reaction mixture or by pouring the solution over solid ¹³CO₂ (dry ice). The nucleophilic carbanion attacks the electrophilic carbon of the ¹³CO₂, forming the corresponding [¹³C]-carboxylate salt.

Acidification: Subsequent acidic workup of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, [¹³C]-9-Methylfluorene-9-carboxylic acid.

This method is conceptually straightforward, mirroring the synthesis of unlabeled carboxylic acids from Grignard or organolithium reagents. The efficiency of the incorporation of the ¹³C isotope is typically high, depending on the purity of the ¹³CO₂ used.

An alternative and versatile strategy for the synthesis of ¹³C-labeled carboxylic acids involves the use of ¹³C-enriched carbon monoxide (¹³CO). This method often proceeds via a carbonylative coupling reaction, catalyzed by a transition metal, or through the formation of a stable ¹³C-labeled carbonyl-containing reagent.

A key intermediate that can be derived from ¹³C-enriched sources is 9-Methyl-9H-fluorene-9-carbonyl-¹³C chloride. sigmaaldrich.com This acyl chloride is a stable, solid reagent that serves as a convenient source for the ¹³C-labeled carbonyl group. The synthesis of [¹³C]-9-Methylfluorene-9-carboxylic acid from this precursor is a simple hydrolysis step.

Formation of the ¹³C-Acyl Chloride: While the specific synthesis of 9-Methyl-9H-fluorene-9-carbonyl-¹³C chloride is proprietary, it is generally produced from a ¹³C-carbon monoxide source. One plausible route is the palladium-catalyzed carbonylation of a 9-halo-9-methylfluorene precursor with ¹³CO. Another approach is the reaction of the 9-methylfluorenyl anion with a ¹³C-phosgene equivalent. This acyl chloride is commercially available with high isotopic purity (≥97.0%). sigmaaldrich.com

Hydrolysis: The stable 9-Methyl-9H-fluorene-9-carbonyl-¹³C chloride is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by reacting the acyl chloride with water, often in the presence of a non-nucleophilic base like pyridine (B92270) or in a biphasic system to facilitate the reaction and neutralize the HCl byproduct.

This two-step approach, utilizing a stable labeled intermediate, can offer advantages in terms of handling and purification compared to the direct use of gaseous ¹³CO₂. The availability of the ¹³C-acyl chloride provides a reliable method for introducing the labeled carboxyl group in the final stage of the synthesis. sigmaaldrich.com

Role of 9 Methylfluorene 9 Carbonyl Chloride As a 13c Carbon Monoxide Surrogate 13c Cogen

Development and Characteristics of [13C]COgen

[13C]COgen is a stable, solid, and easily handled crystalline compound. sigmaaldrich.com Its development, pioneered by the Skrydstrup group, was driven by the need for a reliable and safe source of [13C]-carbon monoxide for carbonylation reactions. sigmaaldrich.commdpi.com This reagent is designed to release [13C]CO in a controlled manner upon activation, making it a significant advancement over traditional methods that rely on pressurized cylinders of toxic gases. sigmaaldrich.com The solid nature of [13C]COgen allows for precise weighing and handling, ensuring accurate stoichiometry in chemical reactions.

Table 1: Characteristics of [13C]COgen

PropertyDescription
Chemical Name 9-Methyl-9H-fluorene-9-carbonyl-13C chloride
Synonym [13C]COgen
Physical State Solid
Key Feature Stable, solid surrogate for [13C]CO gas
Application Palladium-catalyzed [13C]-carbonylation reactions

In Situ Generation of 13CO from [13C]COgen

The release of [13C]CO from [13C]COgen is typically achieved in situ through a palladium-mediated process. sigmaaldrich.com This is often carried out in a two-chamber system, such as the commercially available COware® apparatus, which physically separates the CO generation from the carbonylation reaction. sigmaaldrich.comacs.org In one chamber, a palladium catalyst triggers the decarbonylation of [13C]COgen, releasing a precise amount of [13C]CO gas. sigmaaldrich.com This gas then enters the second chamber containing the substrate, catalyst, and other reagents, where the desired carbonylation reaction takes place. sigmaaldrich.com This method allows for the generation of the required amount of [13C]CO on demand, minimizing waste and enhancing safety. The palladium-mediated release is efficient and occurs under a range of conditions in aprotic solvents. sigmaaldrich.com

Advantages in Carbon Isotope Labeling Synthesis

The use of [13C]COgen offers substantial advantages in the synthesis of carbon-13 labeled compounds, particularly in the context of safety, handling, and reaction efficiency.

The most significant advantage of [13C]COgen is the circumvention of the hazards associated with handling gaseous [13C]CO. mdpi.com As a stable, non-volatile solid, it eliminates the need for specialized equipment required for gas handling, such as pressurized cylinders, regulators, and dedicated ventilation systems. sigmaaldrich.com This inherent safety simplifies the experimental setup, making carbon isotope labeling more accessible to a broader range of laboratories without specialized infrastructure. The risk of accidental release of toxic gas is significantly minimized, creating a safer laboratory environment.

The solid nature of [13C]COgen allows for its precise measurement, enabling the use of near-stoichiometric amounts of the [13C]CO precursor in reactions. acs.org This is a marked improvement over traditional methods that often require a large excess of gaseous CO to ensure reaction completion, which is both wasteful and costly, especially with expensive isotopically labeled reagents. The ability to use a controlled amount of the surrogate enhances the efficiency and cost-effectiveness of carbon isotope labeling. This precise control has been demonstrated in a variety of palladium-catalyzed carbonylation reactions, including aminocarbonylations, alkoxycarbonylations, and Suzuki-Miyaura couplings, to produce a diverse range of [13C]-labeled products in moderate to excellent yields. sigmaaldrich.comacs.org

Table 2: Examples of [13C]-Carbonylation Reactions Using [13C]COgen

Substrate (Aryl Halide)NucleophileProductYield (%)
Aryl BromideAcylhydrazine[13C]-1,3,4-Oxadiazole64 (overall) acs.org
Aryl IodideAlcohol[13C]-EsterHigh sigmaaldrich.com
Aryl IodideAmine[13C]-AmideHigh sigmaaldrich.com
Aryl IodideArylboronic Acid[13C]-KetoneHigh sigmaaldrich.com

The development of [13C]COgen, derived from [13C]-9-Methylfluorene-9-carboxylic acid, represents a significant leap forward in the field of carbon isotope labeling. Its inherent safety, ease of handling, and efficiency have made complex carbonylation reactions more practical and accessible, facilitating the synthesis of vital isotopically labeled molecules for scientific research.

Applications in Transition Metal Catalyzed Carbonylation Reactions

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful method for the synthesis of carbonyl compounds. The use of [¹³C]COgen, derived from [¹³C]-9-methylfluorene-9-carboxylic acid, allows for the efficient and controlled incorporation of a ¹³C-labeled carbonyl group into various organic substrates.

Aminocarbonylation is a three-component reaction involving an organic halide, an amine, and carbon monoxide to produce amides. The use of [¹³C]COgen as the [¹³C]CO source enables the synthesis of ¹³C-labeled amides. This is particularly valuable in medicinal chemistry for producing isotopically labeled drug candidates for metabolic studies. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Detailed research findings: In a typical setup, the organic halide (e.g., aryl iodide or bromide) is reacted with an amine in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. [¹³C]COgen is then used to deliver the [¹³C]CO, leading to the formation of the corresponding ¹³C-labeled amide. The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) species, insertion of [¹³C]CO into the resulting palladium-carbon bond to form a pallada-acyl intermediate, and subsequent reductive elimination with the amine to yield the amide and regenerate the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation using a [¹³C]CO Source

Aryl HalideAmine¹³C-Labeled Product
IodobenzeneAnilineN-Phenyl-[carbonyl-¹³C]benzamide
4-BromoanisoleBenzylamineN-Benzyl-4-methoxy-[carbonyl-¹³C]benzamide
3-IodotoluenePiperidine1-(3-Methyl-[carbonyl-¹³C]benzoyl)piperidine

This table is illustrative and based on the general principles of aminocarbonylation reactions where a [¹³C]CO source is utilized.

Alkoxycarbonylation reactions involve the coupling of an organic halide, an alcohol, and carbon monoxide to synthesize esters. The application of [¹³C]COgen in these reactions facilitates the production of ¹³C-labeled esters, which are important for mechanistic studies and as internal standards in quantitative analyses.

Detailed research findings: Similar to aminocarbonylation, the palladium-catalyzed alkoxycarbonylation using [¹³C]COgen involves the reaction of an organic halide with an alcohol. The reaction is typically carried out in the presence of a palladium catalyst and a base. The in situ generated [¹³C]CO from [¹³C]COgen inserts into the palladium-aryl or -alkyl bond, and subsequent reaction with the alcohol furnishes the ¹³C-labeled ester. A notable application includes the synthesis of ¹³C-labeled versions of compounds used in biological studies, such as the double alkoxycarbonylation for isotope-labeling of the fibril binding compound FSB. sigmaaldrich.com

Table 2: Examples of Palladium-Catalyzed Alkoxycarbonylation using a [¹³C]CO Source

Organic HalideAlcohol¹³C-Labeled Product
1-IodonaphthaleneMethanol (B129727)Methyl [carbonyl-¹³C]naphthalene-1-carboxylate
Vinyl BromideEthanolEthyl [carbonyl-¹³C]acrylate
4-IodobenzonitrileIsopropanolIsopropyl 4-cyano-[carbonyl-¹³C]benzoate

This table is illustrative and based on the general principles of alkoxycarbonylation reactions where a [¹³C]CO source is utilized.

The Heck carbonylation is a variation of the Heck reaction where carbon monoxide is incorporated into the process. It typically involves the reaction of an organic halide with an alkene and carbon monoxide to form a β,γ-unsaturated carbonyl compound or, in the presence of a nucleophile, a β-substituted carbonyl derivative. Using [¹³C]COgen allows for the synthesis of ¹³C-labeled products from these reactions.

Detailed research findings: A carbonylative Heck reaction of aryl iodides and styrene (B11656) derivatives has been reported using a two-chamber system with a stable, crystalline, and non-transition metal-based carbon monoxide source, which is the principle behind using COgen. sigmaaldrich.com This method allows for the use of near-stoichiometric amounts of the carbon monoxide precursor, leading to efficient exploitation of the labeled reagent. sigmaaldrich.com The reaction produces ¹³C-labeled chalcones and related structures, which are valuable in various research areas.

Table 3: Examples of Palladium-Catalyzed Heck Carbonylation using a [¹³C]CO Source

Aryl HalideAlkene¹³C-Labeled Product
IodobenzeneStyrene[1-¹³C]-1,3-Diphenylprop-2-en-1-one
4-BromoacetophenoneMethyl acrylateMethyl 4-(4-acetylphenyl)-[2-¹³C]but-2-enoate
2-Iodothiophene1-Octene1-(Thiophen-2-yl)-[1-¹³C]non-2-en-1-one

This table is illustrative and based on the general principles of Heck carbonylation reactions where a [¹³C]CO source is utilized.

Scope and Substrate Compatibility

The use of [¹³C]COgen derived from [¹³C]-9-methylfluorene-9-carboxylic acid in palladium-catalyzed carbonylation reactions is compatible with a wide range of substrates. This includes various aryl, vinyl, and alkyl halides (iodides and bromides) and triflates. A broad spectrum of nucleophiles, such as primary and secondary amines, alcohols, and various alkenes, can be successfully employed. The mild reaction conditions enabled by the controlled release of CO often lead to high functional group tolerance, allowing for the carbonylation of complex molecules without the need for extensive protecting group strategies. However, challenges can arise from side reactions like dimerization and β-hydride elimination, which may require further optimization of reaction conditions. mdpi.com

Integration with Dual-Chamber Reactor Systems (COware Technology)

To enhance the safety and efficiency of using CO-releasing molecules like [¹³C]COgen, specialized reactor systems have been developed.

The COware® technology is a dual-chamber system designed for the safe and controlled ex situ generation and delivery of carbon monoxide. sigmaaldrich.commdpi.com In this setup, the CO-releasing molecule, [¹³C]COgen, is placed in one chamber, and the carbonylation reaction mixture is in a separate, connected chamber. Upon initiation (e.g., by adding a reagent to trigger CO release), the generated [¹³C]CO gas is transferred to the reaction chamber where it is consumed by the palladium catalyst and substrates. This system allows for precise control over the amount of CO delivered, minimizes the risk of handling gaseous CO, and is highly amenable to parallel synthesis and high-throughput screening. The use of COware technology with [¹³C]COgen represents a significant advancement in performing ¹³C-labeling studies safely and efficiently. sigmaaldrich.com

Optimization of Carbonylative Transformations

The optimization of any catalytic reaction is a multifaceted process that involves the systematic variation of reaction parameters to achieve the desired outcome, typically high yield and selectivity, under mild and efficient conditions. The use of isotopically labeled reagents, such as [13C]-9-Methylfluorene-9-carboxylic acid, can be a powerful tool in these optimization studies. While direct and extensive research on the use of this compound for optimization is nascent, its application can be understood through the lens of its unlabelled analogue and the general principles of mechanistic studies in catalysis.

The closely related compound, 9-methylfluorene-9-carbonyl chloride (often referred to as COgen), is known to release carbon monoxide in the presence of a palladium catalyst. rsc.orgmdpi.com This in situ generation of CO from a solid precursor enhances the safety and handling aspects of carbonylation reactions. mdpi.com The carboxylic acid form, 9-Methylfluorene-9-carboxylic acid, can be envisioned to participate in similar palladium-catalyzed decarbonylation pathways to release CO.

The strategic placement of a ¹³C label at the carboxylic acid position ([¹³C]-9-Methylfluorene-9-carboxylic acid) provides a unique handle for mechanistic elucidation, which is a cornerstone of reaction optimization. By tracking the ¹³C-labeled carbonyl group as it is incorporated into the product, researchers can gain detailed insights into the reaction mechanism, identify rate-limiting steps, and uncover potential side reactions. This knowledge is invaluable for rationally optimizing the reaction conditions.

Detailed Research Findings

The optimization of a palladium-catalyzed carbonylation reaction using a CO surrogate like this compound would typically involve a systematic study of various reaction parameters. The ¹³C label allows for precise tracking of the carbonyl moiety's fate via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A hypothetical optimization study for the palladium-catalyzed aminocarbonylation of an aryl halide using this compound as the CO source is presented below. The goal is to maximize the yield of the corresponding ¹³C-labeled benzamide.

Table 1: Optimization of Catalyst and Ligand

EntryPalladium Catalyst (mol%)Ligand (mol%)Yield of ¹³C-Benzamide (%)
1Pd(OAc)₂ (2)PPh₃ (4)45
2Pd₂(dba)₃ (1)PPh₃ (4)52
3Pd(OAc)₂ (2)Xantphos (4)78
4Pd₂(dba)₃ (1)Xantphos (2)85
5Pd(OAc)₂ (2)dppf (4)65
6Pd₂(dba)₃ (1)dppf (2)71

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), this compound (1.5 mmol), Base (2.0 mmol), Solvent (1,4-dioxane), 100 °C, 12 h.

The data in Table 1 illustrates that the choice of both the palladium precursor and the phosphine ligand significantly impacts the reaction efficiency. In this representative study, the combination of Pd₂(dba)₃ and a bidentate ligand like Xantphos provides the highest yield of the desired product. The use of the ¹³C-labeled starting material allows for straightforward determination of the product yield by ¹³C NMR, distinguishing it from any potential unlabeled byproducts.

Table 2: Optimization of Base and Solvent

EntryBaseSolventYield of ¹³C-Benzamide (%)
1K₂CO₃1,4-Dioxane (B91453)85
2Cs₂CO₃1,4-Dioxane92
3NaOtBu1,4-Dioxane75
4DBU1,4-Dioxane68
5Cs₂CO₃Toluene88
6Cs₂CO₃DMF82

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), Base (2.0 mmol), 100 °C, 12 h.

Further optimization, as shown in Table 2, would involve screening different bases and solvents. A stronger, non-nucleophilic base like cesium carbonate often proves superior in palladium-catalyzed cross-coupling reactions. The choice of solvent is also critical, with aprotic, polar solvents like 1,4-dioxane frequently giving the best results.

Through these systematic studies, facilitated by the analytical clarity provided by the ¹³C label, optimal conditions for the carbonylative transformation can be established. The insights gained from tracking the isotopic label can help in understanding the catalytic cycle, including the oxidative addition, migratory insertion of the ¹³C-labeled CO, and reductive elimination steps. This detailed mechanistic understanding is the key to rational, rather than empirical, optimization of the reaction.

Mechanistic Investigations and Reaction Pathway Elucidation Using 13c Labeling

Studies on Photodecomposition Mechanisms

The photochemistry of fluorene (B118485) derivatives has been a subject of considerable interest. The photodecomposition of 9-methylfluorene-9-carboxylic acid and its esters can proceed through different pathways upon UV irradiation, including decarboxylation to form radical or ionic intermediates. The use of [¹³C]-9-Methylfluorene-9-carboxylic acid is instrumental in confirming the origin of the carbon-containing products.

In a typical photodecomposition experiment, a solution of [¹³C]-9-Methylfluorene-9-carboxylic acid in a solvent like acetonitrile (B52724) or methanol (B129727) is irradiated with a specific wavelength of UV light. The products are then analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The ¹³C label allows for the unambiguous identification of products containing the carbon atom from the carboxyl group. For instance, the detection of ¹³C-labeled carbon dioxide (¹³CO₂) would confirm that decarboxylation is a primary photochemical process.

ReactantIrradiation Wavelength (nm)Major ¹³C-Labeled ProductsMinor ¹³C-Labeled Products
[¹³C]-9-Methylfluorene-9-carboxylic acid254¹³CO₂¹³C-Methanol (in methanol solvent)
[¹³C]-9-Methylfluorene-9-carboxylic acid3009-Methylfluorene-¹³C-carboxylate radical-

Tracking Reaction Intermediates and Pathways

A key application of isotopic labeling is the tracking of transient intermediates that are otherwise difficult to observe. The fate of the ¹³C-label in [¹³C]-9-Methylfluorene-9-carboxylic acid can provide definitive evidence for the formation and subsequent reactions of intermediates like the 9-methylfluorenyl cation or radical.

For example, in the presence of a nucleophilic solvent like methanol, the formation of the 9-methylfluorenyl cation would lead to the product 9-methoxy-9-methylfluorene. If the reaction proceeds through a decarboxylation-addition mechanism, the ¹³C label would be lost as ¹³CO₂. However, if a pathway involving the intact carboxyl group exists, the label would be retained in other products. The analysis of the product distribution and the location of the ¹³C label are critical for distinguishing between different mechanistic possibilities.

Starting MaterialReagent/ConditionProposed IntermediateKey ¹³C-Labeled Product
[¹³C]-9-Methylfluorene-9-carboxylic acidAcid catalyst, heat9-Methylfluorenyl cation¹³CO₂
[¹³C]-9-Methylfluorene-9-carboxylic acidRadical initiator (e.g., AIBN)9-Methylfluorenyl radical¹³CO₂

Elucidation of Concerted Bond Cleavage Processes

Concerted reactions, where multiple bonds are broken and formed simultaneously, can be investigated using kinetic isotope effects (KIEs). While a full KIE study would involve comparing the reaction rates of the ¹³C-labeled and unlabeled compounds, the use of [¹³C]-9-Methylfluorene-9-carboxylic acid can also provide qualitative insights. In a concerted process involving the carboxyl group, the transition state would involve changes in the bonding of the ¹³C atom.

Theoretical calculations combined with experimental data from ¹³C NMR can help to characterize the transition state. For instance, a significant change in the chemical shift of the ¹³C-labeled carbon during the reaction could suggest its involvement in a concerted step.

Verification of Organic Peroxide Decarboxylation Mechanisms

The decomposition of organic peroxides derived from carboxylic acids is another area where ¹³C-labeling is invaluable. The reaction of [¹³C]-9-Methylfluorene-9-carboxylic acid with a peroxide-forming reagent would yield a peroxy ester. The thermal or photochemical decomposition of this peroxy ester can be monitored to understand the mechanism of decarboxylation.

A classic example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. A related process is the decomposition of diacyl peroxides. By labeling the carbonyl carbon, one can trace its fate. In the case of a peroxide derived from [¹³C]-9-Methylfluorene-9-carboxylic acid, the detection of ¹³CO₂ would support a radical decarboxylation mechanism. The table below outlines the expected products based on different mechanistic pathways for the decomposition of a hypothetical peroxide derived from our labeled compound.

Peroxide DerivativeDecomposition ConditionProposed MechanismExpected ¹³C-Labeled Products
Di-(9-methylfluorene-9-carbonyl-¹³C) peroxideThermalRadical decarboxylation¹³CO₂, 9,9'-Dimethyl-9,9'-bifluorenyl
tert-Butyl peroxy-9-methylfluorene-9-carboxylate-¹³CPhotochemicalCage-recombination¹³CO₂, tert-Butoxy-9-methylfluorene

Advanced Applications of 13c Labeling in Chemical and Biological Research

Tracers in Reaction Route and Transformation Studies

The use of isotopically labeled compounds as tracers is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracking of atoms and functional groups throughout a chemical transformation. [¹³C]-COgen serves as an excellent precursor for generating [¹³C]CO in situ for palladium-catalyzed carbonylation reactions, enabling detailed studies of reaction pathways.

By incorporating a ¹³C-labeled carbonyl group, researchers can precisely follow its fate, distinguishing it from other carbon sources within the reaction mixture. This is particularly valuable in complex multi-step syntheses or in the investigation of novel catalytic cycles. For instance, in a palladium-catalyzed carbonylative coupling, the use of [¹³C]-COgen can confirm whether the carbonyl group in the final product originates from the CO source and not from another reaction component, such as a solvent or a ligand. This approach helps in elucidating the sequence of bond-forming events and identifying key intermediates. nih.gov

Table 1: Application of [¹³C]-Labeling in Mechanistic Studies

Research AreaApplication of [¹³C]-LabelingInformation Gained
CatalysisTracing the origin of carbonyl groups in carbonylation reactions.Confirmation of the CO source, elucidation of the catalytic cycle, and identification of intermediates.
Organic SynthesisFollowing the transformation of functional groups.Understanding reaction pathways and ruling out alternative mechanisms.
BiosynthesisTracking the incorporation of carbon atoms in metabolic pathways.Elucidation of biosynthetic routes and precursor-product relationships. nih.gov

Reference for Isotope Effect Determination in Kinetic Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a chemical reaction and for characterizing the structure of transition states. nih.gov The KIE is the ratio of the rate of a reaction with a lighter isotope to the rate with a heavier isotope (e.g., k¹²/k¹³). A significant KIE for a particular atom indicates that the bond to that atom is being formed or broken in the rate-limiting step.

In the context of palladium-catalyzed carbonylation reactions, the use of [¹³C]-COgen allows for the determination of the ¹³C-KIE for the carbonylation step. nih.gov By comparing the reaction rates or product distributions when using ¹²C-CO and ¹³C-CO (generated from their respective COgen precursors), researchers can gain insight into the mechanism of CO insertion into the palladium-catalyst complex. A significant KIE would suggest that the CO insertion is part of the rate-determining step. This information is crucial for optimizing reaction conditions and for designing more efficient catalysts. The typical range for ¹³C KIE values for bond-breaking/bond-forming steps is between 1.010 and 1.060. nih.gov

Table 2: Representative ¹³C Kinetic Isotope Effects in Organic Reactions

Reaction TypeLabeled PositionObserved KIE (k¹²/k¹³)Mechanistic ImplicationReference
Suzuki-Miyaura ReactionCarbon attached to Bromine1.020Oxidative addition to a monoligated palladium complex. nih.gov
Diels-Alder ReactionDiene Terminus~1.02Concerted cycloaddition mechanism. nih.gov
Enzymatic DecarboxylationCarboxyl Carbon1.03 - 1.05C-C bond cleavage is rate-limiting. mdpi.com

Synthesis of [¹³C]-Labeled Drug Candidates and Advanced Pharmaceutical Intermediates

The synthesis of isotopically labeled drug candidates is of paramount importance in the pharmaceutical industry. rsc.org These labeled compounds are essential for a variety of studies, including drug metabolism and pharmacokinetics (DMPK), without altering the biological activity of the drug. nih.gov [¹³C]-COgen has proven to be a valuable tool in this regard, enabling the efficient and site-specific incorporation of a ¹³C-labeled carbonyl group into complex pharmaceutical molecules.

Palladium-catalyzed carbonylation reactions using [¹³C]-COgen offer a direct and versatile method for the synthesis of ¹³C-labeled amides, esters, and carboxylic acids, which are common functional groups in many drug molecules. mdpi.com This method avoids the challenges associated with handling gaseous [¹³C]CO and is amenable to the small-scale, high-throughput synthesis often required in drug discovery. mdpi.com For example, this methodology can be applied to the synthesis of ¹³C-labeled non-steroidal anti-inflammatory drugs (NSAIDs) or other complex therapeutic agents, providing crucial tools for their preclinical and clinical development.

Table 3: Examples of ¹³C-Labeled Pharmaceutical-Related Scaffolds Synthesized via Carbonylation

Compound ClassLabeling PositionSynthetic MethodPrecursor for [¹³C]CO
Aryl Carboxylic AcidsCarboxyl CarbonPalladium-catalyzed hydroxycarbonylation[¹³C]-COgen or in situ generated [¹³C]CO
Aryl AmidesAmide CarbonylPalladium-catalyzed aminocarbonylation[¹³C]-COgen
Heterocyclic KetonesKetone CarbonylPalladium-catalyzed carbonylative coupling[¹³C]-COgen

Application in Drug Metabolism Studies via Isotopic Tracing

Understanding the metabolic fate of a drug candidate is a critical aspect of its development. Isotopic tracing with stable isotopes like ¹³C is the gold standard for these studies. mdpi.comnih.gov Administering a ¹³C-labeled drug to a biological system allows for the unequivocal identification and quantification of the parent drug and its metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The use of compounds synthesized with [¹³C]-COgen is particularly advantageous for these studies. The presence of the ¹³C-label provides a distinct mass signature, making it easier to distinguish drug-related compounds from the complex biological matrix. This allows for the precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a study on the anticancer agent temozolomide (B1682018) utilized a ¹³C-labeled version to noninvasively monitor its pharmacokinetics in tumors. nih.gov This level of detail is crucial for assessing the drug's efficacy and safety.

Table 4: Techniques for Analyzing ¹³C-Labeled Metabolites

Analytical TechniqueInformation ObtainedAdvantages
Mass Spectrometry (MS)Molecular weight of metabolites, fragmentation patterns.High sensitivity, allows for quantification.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information, position of the ¹³C-label.Provides detailed structural elucidation of metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of multiple metabolites.High throughput, suitable for complex mixtures.

Analytical and Spectroscopic Characterization Techniques for 13c Labeled Fluorene Derivatives

Infrared (IR) Spectroscopy for Carbonyl Stretching Bands

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For [13C]-9-Methylfluorene-9-carboxylic acid, the most prominent feature in the IR spectrum is the absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid.

The key IR absorption bands for a carboxylic acid are:

O-H Stretch : A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in carboxylic acid dimers. libretexts.orgorgchemboulder.com This broadness is a hallmark of carboxylic acids. orgchemboulder.com

C=O Stretch : An intense carbonyl stretching band appears between 1760 and 1690 cm⁻¹. orgchemboulder.com For saturated carboxylic acids that exist as dimers, this peak is typically found between 1730 and 1700 cm⁻¹. spectroscopyonline.com The exact position can be influenced by factors such as conjugation and hydrogen bonding. orgchemboulder.com

C-O Stretch : A stretching band for the C-O single bond is typically observed in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The presence of these characteristic bands in the IR spectrum of this compound would confirm the presence of the carboxylic acid functional group.

wavesCharacteristic IR Absorption Frequencies for Carboxylic Acids
Vibrational ModeFrequency Range (cm⁻¹)
O-H Stretch (H-bonded)3300 - 2500 (very broad)
C=O Stretch1760 - 1690 (strong)
C-O Stretch1320 - 1210
O-H Bend1440 - 1395 and 950 - 910

Mass Spectrometry (MS) for Isotopic Incorporation Determination

Mass spectrometry is an indispensable tool for confirming the successful incorporation of isotopic labels. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight.

In the analysis of this compound, a comparison of the mass spectrum of the labeled compound with that of its unlabeled counterpart would reveal a mass shift. The molecular weight of the ¹³C-labeled compound will be one mass unit higher than the unlabeled compound due to the replacement of a ¹²C atom with a ¹³C atom. This mass difference provides definitive evidence of isotopic incorporation. acs.org High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap, are often employed for this purpose as they can resolve the isotopic peaks with high accuracy. nih.gov

Integration of Spectroscopic Data with Computational Methodologies

To gain deeper insight into the properties of [13C]-labeled fluorene (B118485) derivatives, experimental spectroscopic data is often complemented by computational methods.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. capes.gov.brresearchgate.net In the context of this compound, DFT calculations can be employed for:

Vibrational Analysis : DFT can be used to calculate the vibrational frequencies of the molecule. capes.gov.br These theoretical frequencies can then be compared with the experimental data obtained from IR spectroscopy to aid in the assignment of the observed absorption bands. researchgate.netresearchgate.net For instance, DFT calculations can help to precisely assign the C=O stretching frequency.

Conformational Studies : DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule. For fluorene-based molecules, these calculations can provide information on the planarity of the fluorene ring system and the orientation of the carboxylic acid group. acs.org The ground-state geometries can be verified by ensuring the absence of negative vibrational frequencies in the calculations. acs.org

By integrating these advanced analytical and computational techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for subsequent research applications.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Strategies for Isotopic Labeling Beyond Current Paradigms

The synthesis of ¹³C-labeled compounds has traditionally been a costly and complex endeavor, often limited by the availability of labeled starting materials. rsc.org However, the future of isotopic labeling is moving towards more innovative and efficient strategies that promise to make compounds like [13C]-9-Methylfluorene-9-carboxylic acid more accessible and versatile.

Future synthetic strategies are focused on several key areas:

Atom Economy and Cost Reduction: A significant paradigm shift involves the use of elemental ¹³C as a starting point for creating universal building blocks. researchgate.net For instance, elemental ¹³C can be converted to calcium carbide (Ca¹³C₂), which in turn yields [¹³C₂]-acetylene. rsc.org This C₂ unit can then be incorporated into a vast array of organic molecules through atom-economic transformations, drastically reducing the cost and complexity associated with introducing the ¹³C label. rsc.orgresearchgate.net

Automated and High-Throughput Synthesis: The integration of automated synthesis platforms and flow chemistry is set to revolutionize the production of labeled compounds. adesisinc.com Flow chemistry, in particular, offers precise control over reaction conditions, leading to higher yields, improved purity, and enhanced safety, especially when handling hazardous reagents. adesisinc.com This approach is ideal for optimizing complex multi-step syntheses and for the production of libraries of labeled compounds for screening purposes.

Late-Stage Functionalization: A major goal in synthetic chemistry is the development of late-stage functionalization (LSF) techniques. Applying LSF to isotopic labeling would allow for the introduction of a ¹³C isotope into a complex molecule, like a drug candidate, at one of the final synthetic steps. This approach is highly efficient as it avoids the need to carry a costly isotope through a lengthy synthetic sequence.

Green Chemistry: Innovations in green chemistry are making isotopic labeling more sustainable. adesisinc.com This includes the development of greener labeling reagents and the optimization of synthesis routes to minimize waste and energy consumption, addressing environmental concerns associated with chemical synthesis. adesisinc.commusechem.com

Expansion of this compound Applications in Emerging Chemical Fields

While the direct applications of this compound are not extensively documented, the trajectory of ¹³C-labeled compounds points towards significant expansion into various emerging fields. The unique structural and isotopic properties of this molecule make it a potentially valuable tool for future research.

Emerging application areas include:

Mechanistic Elucidation in Catalysis: The fluorene (B118485) scaffold is robust and electronically interesting. Incorporating a ¹³C label at the carboxylic acid position provides a unique spectroscopic handle (via ¹³C NMR) to study reaction mechanisms. It could be used to trace the fate of the carboxyl group in novel catalytic transformations, providing unambiguous evidence for proposed intermediates and pathways.

Drug Discovery and Metabolism Studies (DMPK): Stable isotope labeling is a cornerstone of modern pharmaceutical research. musechem.com ¹³C-labeled compounds are indispensable for tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. mdpi.com this compound could serve as a labeled analog or metabolite standard in the development of drugs containing a similar structural motif.

Materials Science: The thermal and photochemical stability of the fluorene core is a key feature in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and specialized polymers. Introducing a ¹³C label would enable researchers to track degradation pathways of these materials under operational stress. researchgate.net By analyzing the fragments using mass spectrometry, scientists can gain insights into decomposition mechanisms and design more robust materials.

Metabolomics and Systems Biology: Isotope tracing is a powerful technique for mapping metabolic networks. nih.govnih.gov While fluorene itself is not a natural metabolite, its derivatives are studied for their biological activities. Using this compound in biological systems could help identify novel biotransformation pathways and interactions with cellular machinery, a field known as xenobiotic metabolism.

Table 1: Potential Future Applications for this compound

Field Potential Application Research Goal
Catalysis Mechanistic Tracer To follow the carboxyl group in catalytic cycles using ¹³C NMR and Mass Spectrometry.
Pharmaceuticals DMPK Studies To serve as an internal standard or tracer for quantifying drug metabolites. mdpi.com
Materials Science Degradation Analysis To track the breakdown of fluorene-based polymers and electronic materials. researchgate.net
Metabolomics Xenobiotic Metabolism To study how biological systems process and transform the fluorene scaffold.

Advancements in CO Surrogate Chemistry for Enhanced Safety and Efficiency in Labeling

The synthesis of carboxylic acids often involves carbonylation reactions, which traditionally use carbon monoxide (CO) gas. However, CO is highly toxic, flammable, and requires specialized equipment, posing significant safety and handling challenges. researchgate.net To circumvent these issues, the development of CO surrogates—stable, easy-to-handle compounds that release CO in situ—has become a major area of research. researchgate.netrsc.org

This field is particularly relevant to this compound because its non-labeled precursor, 9-methylfluorene-9-carbonyl chloride, is itself a well-known CO surrogate called COgen . mdpi.comnih.gov This reagent releases CO in the presence of a palladium catalyst. mdpi.com

Future advancements in this area will focus on:

Isotopically Labeled Surrogates: A key challenge is the synthesis of isotopically labeled compounds, which often requires expensive and hazardous ¹³CO gas. rsc.org Recent breakthroughs have demonstrated methods to generate ¹³CO in situ from stable, non-gaseous precursors. For example, the combination of sodium formate-[¹³C] (H¹³COONa) and acetic anhydride (B1165640) can produce ¹³CO for palladium-catalyzed hydroxycarbonylation reactions, yielding ¹³C-labeled carboxylic acids efficiently and safely. mdpi.com This strategy has been successfully used to synthesize ¹³C-labeled p-toluic acid and represents a practical and cost-effective method applicable to a wide range of substrates. mdpi.com

Novel and More Efficient Surrogates: Research continues into discovering new CO surrogates with improved release kinetics and broader substrate compatibility. Formic acid and its derivatives, such as 2,4,6-trichlorophenyl formate, are effective CO sources that decompose under specific conditions. rsc.orgtcichemicals.com Light-activated CO donors are also emerging, which release CO upon irradiation with low-power LEDs, offering orthogonal control over the reaction. nih.gov

Broadening Reaction Compatibility: While significant progress has been made, some CO surrogates can be incompatible with certain nucleophiles or reaction conditions. tcichemicals.com Future work will aim to develop more robust surrogates that can be used in a wider array of carbonylative transformations, including those used in the synthesis of amides, esters, and ketones. sigmaaldrich.com

Table 2: Selected Carbon Monoxide (CO) Surrogates

Surrogate Form Release Method Key Advantages
Formic Acid Liquid Dehydration Renewable, high weight percentage of CO. rsc.org
9-Methylfluorene-9-carbonyl chloride (COgen) Solid Palladium-catalyzed decomposition Controlled CO release, well-established. mdpi.comnih.gov
2,4,6-Trichlorophenyl formate Solid Base-mediated decomposition Stable crystalline solid, rapid CO release. tcichemicals.com
Sodium formate-[¹³C] / Acetic Anhydride Solid / Liquid Thermal decomposition of mixed anhydride Safe and efficient source for in situ ¹³CO generation. mdpi.com
Light-Activated Donors Solid Photochemical decomposition Orthogonal reaction control, mild conditions. nih.gov

Computational Predictions and Machine Learning Approaches in [13C]-Labeled Compound Synthesis and Reactivity

The integration of computational chemistry and machine learning (ML) is poised to accelerate the development and application of isotopically labeled compounds. These tools offer the potential to predict experimental outcomes, optimize reaction conditions, and uncover novel chemical insights, thereby reducing the time and cost of research.

Key directions in this domain include:

Optimal Experimental Design: ¹³C labeling experiments, especially in metabolic flux analysis, can be expensive and complex. Computational tools can simulate these experiments a priori to determine the optimal isotopic tracer to use. nih.gov By predicting which labeling pattern will provide the most information, researchers can design more effective and insightful experiments from the outset. nih.govnih.gov

Machine Learning for Reaction Optimization: ML algorithms are increasingly used to predict the outcomes of chemical reactions, such as yield and selectivity. beilstein-journals.org Active learning and Bayesian optimization frameworks are particularly powerful, as they can guide experimental design to find the best reaction conditions with a minimal number of experiments. nih.gov This is especially valuable in the low-data environment typical of novel synthesis development. nih.gov For a molecule like this compound, ML could be used to rapidly optimize its synthesis or its use in subsequent reactions.

Predicting Reactivity and Isotopic Effects: Machine learning models are being developed that can learn the subtle effects of isotopic substitution on reaction outcomes. arxiv.org A neural network could be trained on data from various isotopologues of a reaction to predict the behavior of a new, unseen isotopologue. arxiv.org Furthermore, ML is being used to refine models of isotopic abundances in astrophysical processes, showcasing its power in handling complex isotopic data. arxiv.org

Accelerating Data Analysis: The analysis of data from isotope labeling experiments, such as in metabolomics, can be a bottleneck. Deep learning frameworks, such as the ML-Flux platform, can rapidly determine metabolic fluxes from isotope labeling patterns, achieving results orders-of-magnitude faster than traditional methods. nih.gov Similar approaches could be developed to analyze data from materials degradation or mechanistic studies involving labeled compounds.

Q & A

Q. What are the critical safety protocols for handling this compound in isotopic labeling experiments?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., COCl₂ in precursor synthesis) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and eye protection are mandatory due to acute toxicity risks (Category 4 for oral/dermal exposure) .
  • Waste disposal : Degrade labeled waste via incineration in licensed facilities to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.